In-Depth Technical Guide on 3-Ethylpentanoyl Chloride: Properties, Synthesis, and Applications in Drug Development
In-Depth Technical Guide on 3-Ethylpentanoyl Chloride: Properties, Synthesis, and Applications in Drug Development
Executive Summary
3-Ethylpentanoyl chloride (CAS: 50599-74-1) is a highly reactive, sterically hindered acylating agent utilized extensively in advanced organic synthesis and medicinal chemistry. As an acyl chloride derivative of 3-ethylpentanoic acid, it serves as a critical electrophilic building block for the formation of complex amides, esters, and tertiary alcohols. In drug development, the incorporation of the 3-ethylpentyl moiety is a strategic choice: the branched aliphatic chain provides specific lipophilic bulk that enhances binding affinity within hydrophobic receptor pockets while simultaneously shielding the resulting functional groups from rapid enzymatic hydrolysis in vivo. This guide provides a comprehensive overview of its physicochemical properties, mechanistic synthesis, and field-proven protocols for its application in pharmaceutical workflows.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of 3-ethylpentanoyl chloride is essential for predicting its behavior in non-polar solvents and its reactivity profile during nucleophilic acyl substitution.
| Property | Value | Source |
| IUPAC Name | 3-ethylpentanoyl chloride | [1] |
| CAS Number | 50599-74-1 | [1],[2] |
| Molecular Formula | C₇H₁₃ClO | [1] |
| Molecular Weight | 148.63 g/mol | [1],[2] |
| Exact Mass | 148.065 Da | [1] |
| Canonical SMILES | CCC(CC)CC(=O)Cl | [1],[2] |
| XLogP3 | 3.1 | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |
| Rotatable Bond Count | 4 | [2] |
| Precursor Compound | 3-Ethylpentanoic acid (CAS: 58888-87-2) | [3],[4] |
Mechanistic Chemistry: Synthesis Pathways
3-Ethylpentanoyl chloride is typically synthesized in situ or isolated immediately prior to use due to its sensitivity to moisture. The synthesis relies on the conversion of its precursor, 3-ethylpentanoic acid [3], using halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The Vilsmeier-Haack Activation Mechanism
While thionyl chloride can convert carboxylic acids to acyl chlorides directly, the reaction is significantly accelerated by the addition of a catalytic amount of N,N-Dimethylformamide (DMF)[5].
Causality in the Mechanism:
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Activation: DMF reacts with oxalyl chloride or thionyl chloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier-Haack complex [5],[6].
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Nucleophilic Attack: The carboxylic acid oxygen of 3-ethylpentanoic acid attacks this activated complex, forming a reactive mixed anhydride intermediate.
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Displacement & Gas Evolution: A chloride ion displaces the leaving group, collapsing the intermediate to yield 3-ethylpentanoyl chloride. When oxalyl chloride is used, the byproducts (CO, CO₂, and HCl) are entirely gaseous. This gas evolution is thermodynamically favorable, driving the reaction to completion and leaving no involatile salts, which drastically simplifies the downstream workup[5],[6].
Logical workflow for the synthesis and amidation of 3-ethylpentanoyl chloride.
Pharmaceutical Applications & Drug Development
In medicinal chemistry, the structural nuances of an acyl group dictate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting drug. 3-Ethylpentanoyl chloride is specifically utilized to install the 3-ethylpentyl moiety onto active pharmaceutical ingredients (APIs).
Cannabinoid Receptor Ligands (CB1/CB2): A prominent application of 3-ethylpentanoyl chloride is in the synthesis of pyrazole- and imidazole-based cannabinoid receptor antagonists and inverse agonists[7]. These ligands are developed for the therapeutic treatment of metabolic disorders, obesity, attention deficit disorder, and substance abuse (e.g., alcoholism and tobacco dependence)[7].
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Structure-Activity Relationship (SAR) Rationale: The branched 3-ethylpentyl chain provides precise steric bulk and lipophilicity (LogP modulation) required to achieve high-affinity binding within the hydrophobic transmembrane pockets of the CB1 receptor[7]. Furthermore, the branching at the 3-position creates a steric shield that protects the adjacent amide bond from rapid proteolytic cleavage, extending the drug's half-life.
Experimental Protocols: Self-Validating Acylation Workflow
The following protocol outlines a self-validating system for generating 3-ethylpentanoyl chloride in situ and coupling it with an amine nucleophile. Every step is designed to mitigate side reactions (e.g., hydrolysis or amine protonation).
Phase 1: Acyl Chloride Generation
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System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).
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Causality: Acyl chlorides are highly hygroscopic. Ambient moisture will rapidly hydrolyze the product back to 3-ethylpentanoic acid, destroying the electrophile[5].
-
-
Dissolution: Dissolve 3-ethylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of acid).
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Catalyst Addition: Add 1–2 drops (approx. 0.05 eq) of anhydrous DMF[6].
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Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via a syringe[6].
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Validation Cue: Immediate and vigorous gas evolution (CO, CO₂) confirms the formation of the Vilsmeier complex and subsequent chlorination[6].
-
-
Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until gas evolution completely ceases.
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Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene to remove residual volatile acids, yielding crude 3-ethylpentanoyl chloride as an oil[6].
Phase 2: Nucleophilic Acyl Substitution (Amidation)
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Nucleophile Preparation: In a separate flame-dried flask, dissolve the target amine (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).
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Causality: The amidation reaction generates one equivalent of HCl. If a base scavenger is not present, the HCl will protonate the amine nucleophile (forming an ammonium salt), rendering it completely unreactive and halting the reaction.
-
-
Coupling: Cool the amine solution to 0 °C. Dissolve the crude 3-ethylpentanoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.
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Completion & Workup: Allow the reaction to warm to room temperature and stir for 4–12 hours. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target API.
Safety, Stability, and Storage
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Reactivity: 3-Ethylpentanoyl chloride reacts exothermically with water and alcohols, releasing corrosive hydrogen chloride (HCl) gas[5]. It must be handled exclusively inside a fume hood.
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Storage: If isolation is necessary, the compound must be stored in a tightly sealed, dark amber vial under an inert atmosphere (Argon) at low temperatures (2–8 °C) to prevent degradation and hydrolysis.
References
1.[1] PubChem, "Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522", National Institutes of Health (NIH). URL: 2.[2] Guidechem, "Pentanoyl chloride, 3-ethyl- 50599-74-1 wiki", Guidechem. URL: 3.[7] Google Patents, "US 2004/0077650 A1 - Cannabinoid receptor ligands", Googleapis. URL: 4.[3] CymitQuimica, "CAS 58888-87-2: 3-Ethylpentanoic acid", CymitQuimica. URL: 5.[4] ChemScene, "58888-87-2 | 3-Ethylpentanoic acid", ChemScene. URL: 6.[5] ReactionWeb, "Carboxylic Acid + SOCl2", ReactionWeb.io. URL: 7.[6] BenchChem, "Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide", BenchChem. URL:
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